molecular formula C13H12F3N3O B1386016 N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine CAS No. 1086379-21-6

N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine

Cat. No.: B1386016
CAS No.: 1086379-21-6
M. Wt: 283.25 g/mol
InChI Key: ZOMPCLKICIBFEW-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a phenyl ring via an oxygen atom. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(trifluoromethyl)pyrimidine-4-ol with 4-bromophenylmethanamine under basic conditions to form the intermediate compound. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • (4-(Trifluoromethyl)phenyl)methanamine
  • N-Methyl-4-(trifluoromethyl)benzylamine

Uniqueness

N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine stands out due to the presence of both the trifluoromethyl group and the pyrimidine ring, which confer unique chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-1-[4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-17-8-9-2-4-10(5-3-9)20-11-6-7-18-12(19-11)13(14,15)16/h2-7,17H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMPCLKICIBFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OC2=NC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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